
2,2-Dibenzyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibenzyloxirane is an organic compound characterized by the presence of an oxirane ring substituted with two benzyl groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the oxirane ring, a three-membered cyclic ether, imparts significant strain to the molecule, making it highly reactive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dibenzyloxirane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium hydroxide to form benzyl alcohol, which is then treated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then react with an epoxide, such as epichlorohydrin, to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dibenzyloxirane undergoes a variety of chemical reactions due to the strained nature of the oxirane ring. These reactions include:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
2,2-Dibenzyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2,2-Dibenzyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes such as epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols. This interaction is crucial for understanding the metabolism and detoxification of epoxides in living organisms .
Comparaison Avec Des Composés Similaires
2,3-Epoxypropylbenzene: Similar to 2,2-Dibenzyloxirane but with different substitution patterns on the oxirane ring.
2-Phenyl-1,2-epoxyethane: Another epoxide with a phenyl group attached to the oxirane ring.
Styrene oxide: A simpler epoxide with a single phenyl group attached to the oxirane ring
Uniqueness: this compound is unique due to the presence of two benzyl groups, which significantly influence its reactivity and properties. The steric and electronic effects of the benzyl groups make it distinct from other epoxides, affecting its reactivity and the types of reactions it can undergo .
Propriétés
Numéro CAS |
41979-18-4 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2,2-dibenzyloxirane |
InChI |
InChI=1S/C16H16O/c1-3-7-14(8-4-1)11-16(13-17-16)12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clé InChI |
GKEGVBQPRXBYOE-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




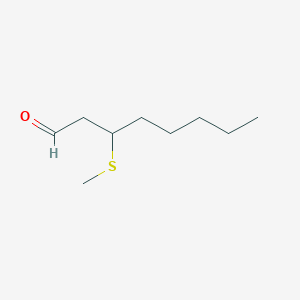
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
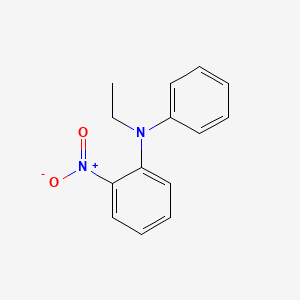

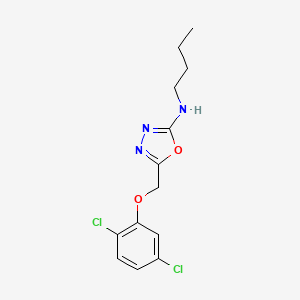
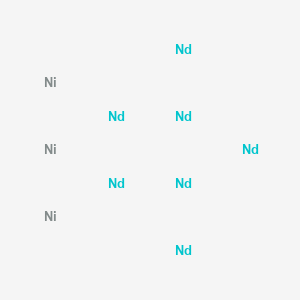
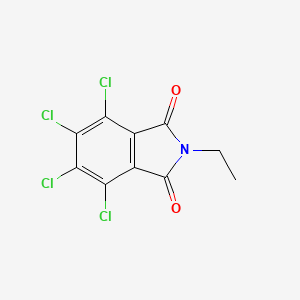
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
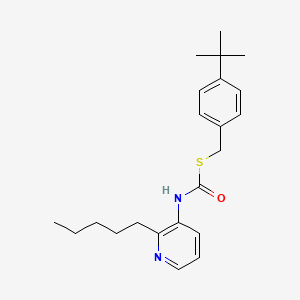
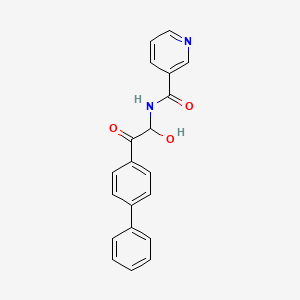
![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
